(2-(4-Chlorophenyl)oxazol-5-yl)methanol is a chemical compound that belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. This compound exhibits potential biological activities, making it of interest in medicinal chemistry and pharmaceutical applications.
The compound can be synthesized through various chemical reactions involving starting materials such as chlorobenzaldehyde and hydroxylamine. It is often studied in the context of its synthesis, characterization, and biological properties.
The synthesis of (2-(4-Chlorophenyl)oxazol-5-yl)methanol typically involves several steps, including:
The synthesis often requires controlled conditions to optimize yield and purity. Common methods include:
The molecular structure of (2-(4-Chlorophenyl)oxazol-5-yl)methanol includes:
| Property | Value |
|---|---|
| Molecular Formula | C11H10ClNO2 |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | (2-(4-Chlorophenyl)oxazol-5-yl)methanol |
| InChI | InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 |
(2-(4-Chlorophenyl)oxazol-5-yl)methanol can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism by which (2-(4-Chlorophenyl)oxazol-5-yl)methanol exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors.
(2-(4-Chlorophenyl)oxazol-5-yl)methanol is expected to exhibit:
Key chemical properties include:
(2-(4-Chlorophenyl)oxazol-5-yl)methanol has potential applications in various scientific fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7